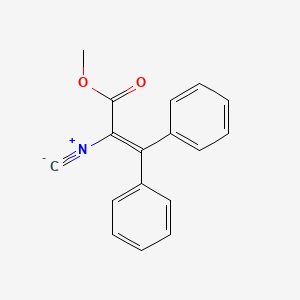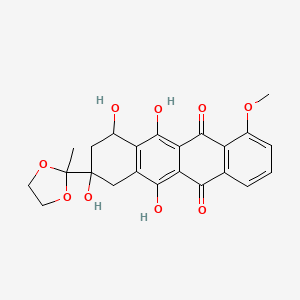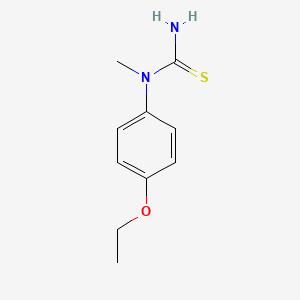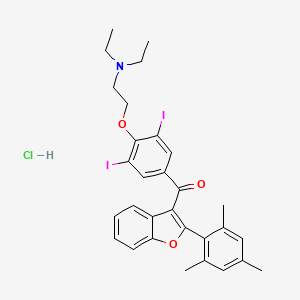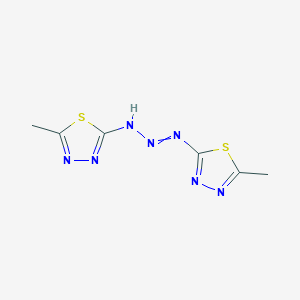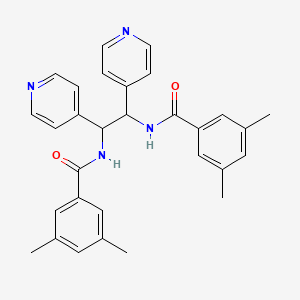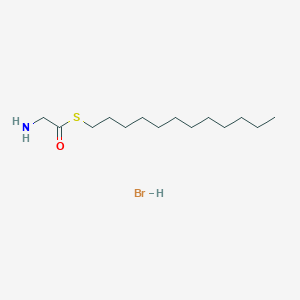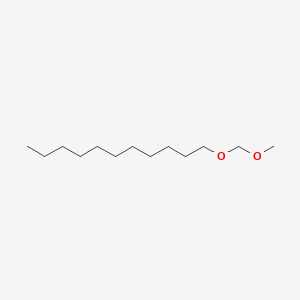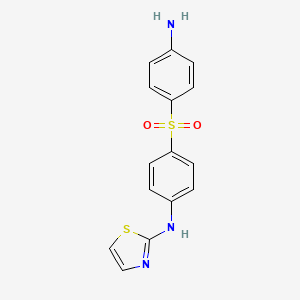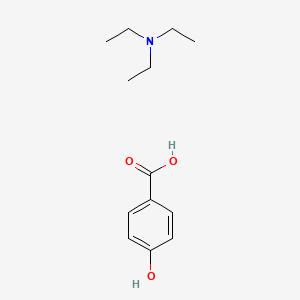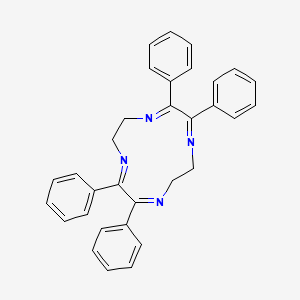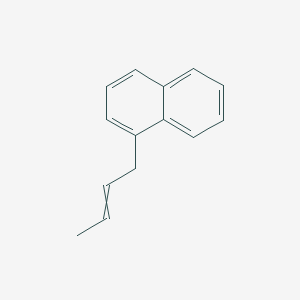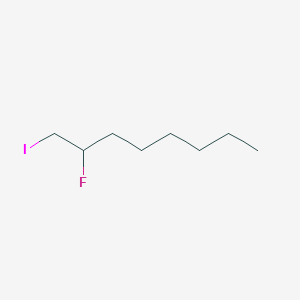
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol: is a complex organic compound with the molecular formula C24H16O2 and a molecular weight of 336.38 g/mol This compound is known for its intricate structure, which includes multiple aromatic rings and hydroxyl groups
Métodos De Preparación
The synthesis of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves several steps, typically starting with the formation of the core aromatic structure. This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by cyclization. The hydroxyl groups are then introduced through specific hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Research has investigated its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Mecanismo De Acción
The mechanism of action of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aromatic rings can also interact with cellular membranes and other hydrophobic environments, influencing the compound’s distribution and effects within biological systems .
Comparación Con Compuestos Similares
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol can be compared with other similar compounds, such as:
- trans-Benz(a,e)fluoranthene-12,13-dihydrodiol
- Dibenz(a,e)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- trans-12,13-Dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene
These compounds share similar structural features but differ in the specific arrangement of their aromatic rings and hydroxyl groups. The uniqueness of this compound lies in its specific configuration and the resulting chemical and biological properties .
Propiedades
Número CAS |
74339-98-3 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(12S,13S)-hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9(14),10,15,17,19,21-undecaene-12,13-diol |
InChI |
InChI=1S/C24H16O2/c25-21-10-9-17-20(24(21)26)12-19-14-6-2-1-5-13(14)11-18-15-7-3-4-8-16(15)22(17)23(18)19/h1-12,21,24-26H/t21-,24-/m0/s1 |
Clave InChI |
FWXWCFAETRJJCO-URXFXBBRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=C[C@@H]([C@H]6O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=CC(C6O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


